molecular formula C₉H₈D₈Br₂N₅O₄P B1146026 TH-302-d8 CAS No. 918632-75-4

TH-302-d8

カタログ番号: B1146026
CAS番号: 918632-75-4
分子量: 457.09
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

TH-302-d8 is the isotope-labeled analog of TH-302, a hypoxia-activated prodrug. TH-302 is designed to target hypoxic regions within tumors, which are often resistant to conventional chemotherapy and radiation treatments. The compound is activated under low oxygen conditions, releasing a cytotoxic agent that can effectively kill cancer cells in these hypoxic zones .

準備方法

Synthetic Routes and Reaction Conditions

TH-302-d8 is synthesized by incorporating deuterium atoms into the TH-302 molecule. The synthesis involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

化学反応の分析

Types of Reactions

TH-302-d8 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Reduction: The active cytotoxic agent, bromo-isophosphoramide mustard.

    Substitution: Various substituted derivatives of the bromo-isophosphoramide mustard.

    Oxidation: The original this compound molecule.

科学的研究の応用

TH-302-d8 has several scientific research applications, including:

作用機序

TH-302-d8 is activated under hypoxic conditions by cellular reductases, which reduce the nitroimidazole moiety to a radical anion. This radical anion undergoes fragmentation to release the active cytotoxic agent, bromo-isophosphoramide mustard. The cytotoxic agent then alkylates DNA, leading to DNA cross-linking and cell death. The molecular targets include DNA and various cellular reductases involved in the activation process .

類似化合物との比較

TH-302-d8 is compared with other hypoxia-activated prodrugs, such as:

    Tirapazamine: Another hypoxia-activated prodrug that releases a cytotoxic agent under low oxygen conditions.

    PR-104: A hypoxia-activated prodrug that releases a nitrogen mustard cytotoxic agent.

    Banoxantrone (AQ4N): A hypoxia-activated prodrug that releases a cytotoxic anthraquinone derivative.

Conclusion

This compound is a promising hypoxia-activated prodrug with significant potential in cancer therapy and hypoxia research. Its unique activation mechanism and cytotoxic agent make it a valuable tool for targeting hypoxic regions within tumors and studying the effects of hypoxia on cancer progression and treatment resistance.

特性

CAS番号

918632-75-4

分子式

C₉H₈D₈Br₂N₅O₄P

分子量

457.09

同義語

N,N’-Bis(2-bromoethyl)phosphorodiamidic Acid-d8 (1-Methyl-2-nitro-1H-imidazol-5-yl)methyl Ester; 

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。